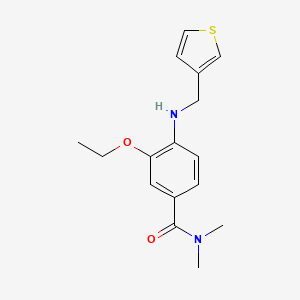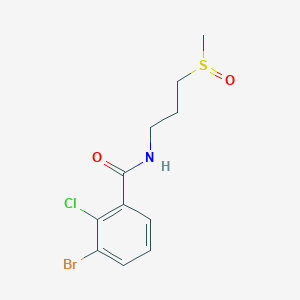![molecular formula C17H21N3O3 B7647379 2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide, also known as PFA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PFA belongs to the class of piperazine derivatives and has been synthesized using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide is not fully understood. However, the compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, lipids, and proteins. This compound has also been shown to interact with cell membranes and inhibit the activity of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. The compound has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidants in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields and purity. This compound has been shown to exhibit potent antibacterial, antifungal, and antiviral activities, making it a useful tool for studying microbial pathogens. However, this compound has limitations for lab experiments. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide has several potential future directions for research. The compound has been shown to exhibit promising therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on optimizing the synthesis of this compound to improve its efficacy and reduce its toxicity. Further studies could also investigate the mechanism of action of this compound to better understand its biological effects. In addition, future research could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. This compound has several potential future directions for research, making it a promising tool for studying various diseases.
Synthesemethoden
2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide has been synthesized using various methods, including the reaction of 5-phenoxy-2-chloromethylfuran with piperazine and subsequent acetylation. The compound has also been synthesized using the reaction of 2-(4-aminopiperazin-1-yl) acetamide with 5-phenoxy-2-chloromethylfuran. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-[(5-phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-16(21)13-20-10-8-19(9-11-20)12-15-6-7-17(23-15)22-14-4-2-1-3-5-14/h1-7H,8-13H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHXUKCXCJRLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)OC3=CC=CC=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)
![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)
![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)